molecular formula C6H4ClIN2O B13340259 2-Amino-5-iodonicotinoyl chloride

2-Amino-5-iodonicotinoyl chloride

Cat. No.: B13340259
M. Wt: 282.46 g/mol
InChI Key: AMAPZGAGXNYSKY-UHFFFAOYSA-N
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Description

2-Amino-5-iodonicotinoyl chloride is a chemical compound with the molecular formula C6H4ClIN2O. It is a derivative of nicotinic acid and contains both an amino group and an iodine atom attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-iodonicotinoyl chloride typically involves the iodination of nicotinic acid derivatives followed by chlorination. One common method includes the reaction of 2-amino-5-iodonicotinic acid with thionyl chloride (SOCl2) under reflux conditions to produce the corresponding acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-iodonicotinoyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Amino-5-iodonicotinoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-iodonicotinoyl chloride is not well-documented. its reactivity is primarily due to the presence of the acyl chloride group, which can readily react with nucleophiles. The iodine atom may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromonicotinoyl chloride
  • 2-Amino-5-chloronicotinoyl chloride
  • 2-Amino-5-fluoronicotinoyl chloride

Uniqueness

Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties, making it suitable for specific reactions and applications .

Properties

Molecular Formula

C6H4ClIN2O

Molecular Weight

282.46 g/mol

IUPAC Name

2-amino-5-iodopyridine-3-carbonyl chloride

InChI

InChI=1S/C6H4ClIN2O/c7-5(11)4-1-3(8)2-10-6(4)9/h1-2H,(H2,9,10)

InChI Key

AMAPZGAGXNYSKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)Cl)N)I

Origin of Product

United States

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